molecular formula C9H11BBrNO3 B6303927 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid CAS No. 2121513-19-5

5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Cat. No. B6303927
CAS RN: 2121513-19-5
M. Wt: 271.91 g/mol
InChI Key: BZEGXLMCTGKRCY-UHFFFAOYSA-N
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Description

5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121513-19-5 . It has a molecular weight of 271.91 . The IUPAC name for this compound is (3-bromo-5-(dimethylcarbamoyl)phenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 271.91 . It is hygroscopic, meaning it absorbs moisture from the air . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

5-Br-3-DMAP-B(OH)2 is an important reagent in organic synthesis and has been used in a variety of synthetic processes. It is a versatile reagent that has been used in Suzuki-Miyaura cross-coupling, click chemistry, and other palladium-catalyzed transformations. In addition, 5-Br-3-DMAP-B(OH)2 has been used in the preparation of various pharmaceuticals and biopharmaceuticals. It has been used in the synthesis of peptides, peptidomimetics, and small molecule drugs.

Mechanism of Action

5-Br-3-DMAP-B(OH)2 is a boronic acid derivative that functions as a Lewis acid. It is able to form covalent bonds with electron-rich species, such as enolates and silyl enol ethers. This allows it to catalyze the formation of carbon-carbon bonds in the presence of a base, such as a palladium catalyst.
Biochemical and Physiological Effects
5-Br-3-DMAP-B(OH)2 has been used in the synthesis of various pharmaceuticals and biopharmaceuticals. However, its biochemical and physiological effects have not been studied in detail. Thus, its effects on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

5-Br-3-DMAP-B(OH)2 is a versatile reagent that can be used in a variety of synthetic processes. It is relatively easy to synthesize and can be easily scaled up for industrial production. However, it is a toxic compound and should be handled with caution.

Future Directions

The use of 5-Br-3-DMAP-B(OH)2 in organic synthesis has been well established. However, there is still much to be discovered about its biochemical and physiological effects. Future research should focus on studying the effects of 5-Br-3-DMAP-B(OH)2 on the human body and its potential applications in the pharmaceutical and biopharmaceutical industries. Additionally, research should be conducted to explore the use of 5-Br-3-DMAP-B(OH)2 in other synthetic processes, such as click chemistry, and to identify new ways to use this reagent in the laboratory.

Synthesis Methods

5-Br-3-DMAP-B(OH)2 can be synthesized in a two-step process. The first step involves the reaction of 5-bromo-3-nitrophenol with dimethylaminocarbonyl chloride in the presence of a base, such as sodium bicarbonate, to form 5-bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. The second step involves the reduction of the nitro group to an amino group using sodium borohydride. This two-step process is relatively simple and can be easily scaled up for industrial production.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

[3-bromo-5-(dimethylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEGXLMCTGKRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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